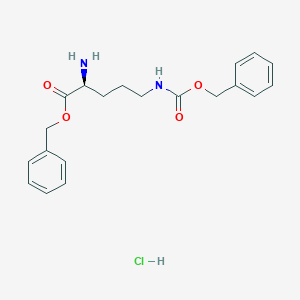

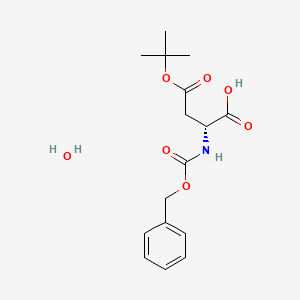

(R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

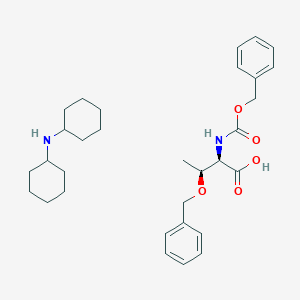

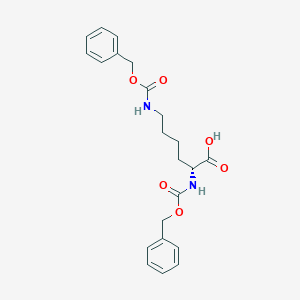

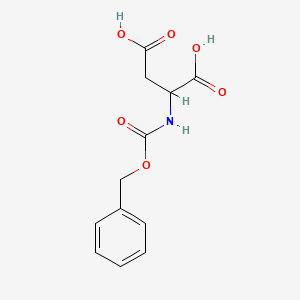

(R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid, more commonly known as R-3-HPMA, is an organic compound that has been studied extensively in recent years due to its wide range of applications in scientific research and laboratory experiments. R-3-HPMA is a derivative of the amino acid phenylalanine and is a chiral molecule, meaning it exists in two forms, the “R” and “S” forms, that are mirror images of one another. R-3-HPMA has been used in a variety of scientific disciplines, including biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

Chemical Degradation of Polymers

Research has explored the use of esters of H-phosphonic and phosphoric acids for the degradation of polymers such as polyurethanes, polycarbonates, and polyamides. This approach utilizes alkyl esters of H-phosphonic and phosphoric acids as degrading agents, leading to the production of phosphorilated molecules. These molecules, due to their fire retardant properties, can be reapplied as reactive intermediates in the preparation of rigid polyurethane foams, showcasing a recycling pathway for polymer wastes (Mitova et al., 2013).

Advanced Oxidation Processes for Water Treatment

In environmental science, advanced oxidation processes (AOPs) have been used to degrade acetaminophen from aqueous media, demonstrating the potential of these processes in handling recalcitrant compounds. This research highlights the generation of various by-products and their biotoxicity, contributing to the understanding of environmental impacts and treatment efficacy (Qutob et al., 2022).

Sorption of Herbicides to Soil and Minerals

The sorption behaviors of phenoxy herbicides, including those similar in structure to (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid, to various soils and minerals have been comprehensively reviewed. This research is crucial for understanding the environmental fate of herbicides and informs agricultural practices and pollution management strategies (Werner et al., 2012).

Biotechnological Production and Applications

Lactic acid, a related compound, is produced via the fermentation of biomass and serves as a precursor to several chemicals, including those related to this compound. This biotechnological route highlights the potential for sustainable chemical production, offering pathways to valuable chemicals and materials from renewable resources (Gao et al., 2011).

Mechanism of Action

Target of Action

Methyl-D-tyrosine, also known as metyrosine, primarily targets the enzyme tyrosine 3-monooxygenase . This enzyme plays a crucial role in the synthesis of catecholamines, a group of hormones that includes dopamine, norepinephrine, and epinephrine .

Mode of Action

Metyrosine acts as an inhibitor of tyrosine 3-monooxygenase . This enzyme catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), which is a critical step in catecholamine biosynthesis . By inhibiting this enzyme, metyrosine effectively reduces the production of catecholamines .

properties

IUPAC Name |

(2R)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDLCFOOGCNDST-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes Methyl-D-tyrosine valuable in designing peptide antagonists?

A: The incorporation of Methyl-D-tyrosine into peptide sequences can significantly influence their pharmacological properties. Researchers have demonstrated its utility in developing luliberin (luteinizing hormone-releasing hormone) antagonists []. This suggests that the specific stereochemistry and structural features of Methyl-D-tyrosine contribute to enhanced binding affinity and selectivity for target receptors.

Q2: Can you provide an example of how Methyl-D-tyrosine is incorporated into a biologically active peptide?

A: Absolutely. One example is the synthesis of [1-phenylacetyl, 2-O-methyl-D-tyrosine, 6-arginine, 8-arginine, 9-lysinamide]vasopressin (PhAcALVP). This peptide incorporates Methyl-D-tyrosine at the second position and acts as a high-affinity, selective antagonist for the V1a vasopressin receptor [].

Q3: Are there any imaging applications for peptides containing Methyl-D-tyrosine?

A: Yes, researchers have explored the potential of Methyl-D-tyrosine-containing peptides for imaging. For example, PhAcALVP was modified to create bifunctional ligands by attaching fluorescent molecules or biotin to the peptide sequence. This enabled the visualization and study of V1a receptor distribution on cell surfaces using microscopy techniques [].

Q4: Has Methyl-D-tyrosine been investigated for use in Positron Emission Tomography (PET)?

A: While not explicitly mentioned in the provided research, a closely related compound, 3-[18F]fluoro-α-methyl-d-tyrosine (d-[18F]FAMT), has been evaluated as a potential amino acid tracer for PET []. This highlights the potential of Methyl-D-tyrosine derivatives as tools for studying biological processes in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Asparagine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B612889.png)